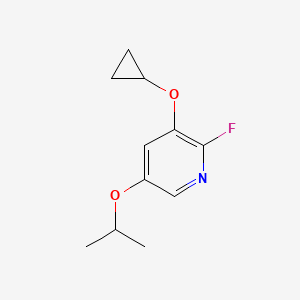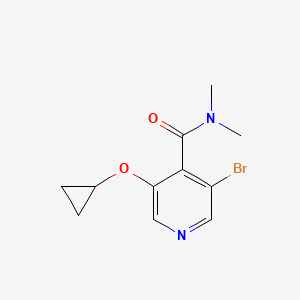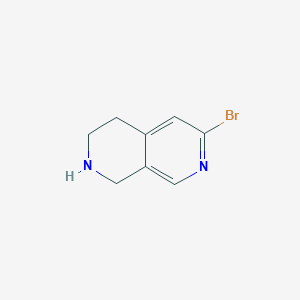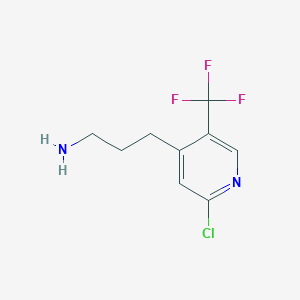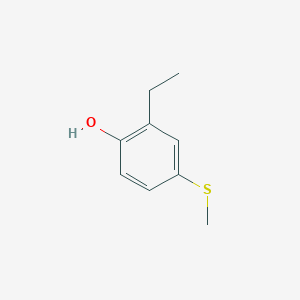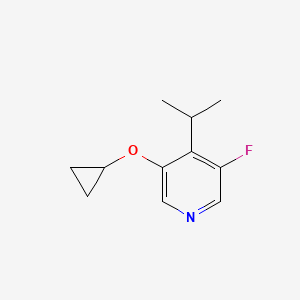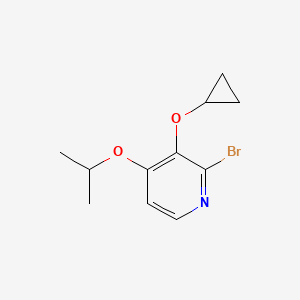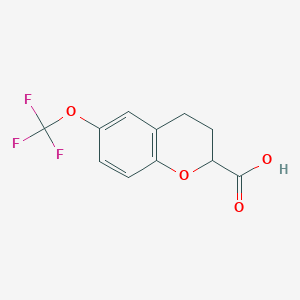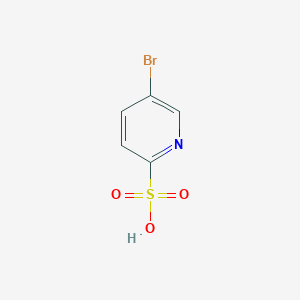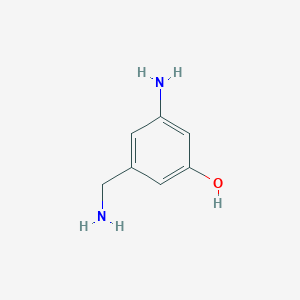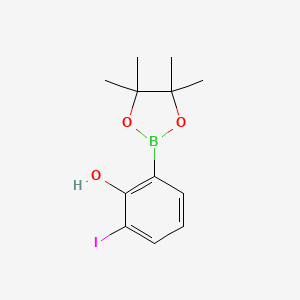
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: is an organoboron compound that features both iodine and boron atoms within its structure. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol typically involves the following steps:
Borylation: The introduction of the boron moiety is often carried out using a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under suitable conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with various nucleophiles in a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bis(pinacolato)diboron, and suitable bases like potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Deiodinated phenol.
Substitution: Various biaryl compounds depending on the nucleophile used.
科学的研究の応用
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Utilized in the synthesis of pharmaceuticals and natural products.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of biologically active compounds.
Diagnostic Agents: May be used in the development of imaging agents due to the presence of iodine.
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Catalysis: Employed as a ligand or catalyst in various industrial processes.
作用機序
The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron moiety acts as a nucleophile, while the iodine atom serves as a leaving group in the presence of a palladium catalyst. This facilitates the formation of new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
類似化合物との比較
2-Iodo-phenol: Lacks the boron moiety, limiting its use in cross-coupling reactions.
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol: Lacks the iodine atom, reducing its reactivity in substitution reactions.
Uniqueness: 2-Iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-phenol is unique due to the presence of both iodine and boron atoms, allowing it to participate in a wide range of chemical reactions, particularly in the field of cross-coupling, making it a versatile and valuable compound in organic synthesis.
特性
分子式 |
C12H16BIO3 |
|---|---|
分子量 |
345.97 g/mol |
IUPAC名 |
2-iodo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C12H16BIO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
InChIキー |
KGEJRDYPHBDMMJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


